molecular formula C17H12Cl2N2OS B2403388 2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole CAS No. 383148-18-3

2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole

Cat. No.: B2403388
CAS No.: 383148-18-3
M. Wt: 363.26
InChI Key: OZVJKAAQQAWXCT-VQHVLOKHSA-N
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Description

2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole is a chemical compound with the molecular formula C17H12Cl2N2OS and a molecular weight of 363.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting cellular processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-benzylsulfanyl-1,3,4-oxadiazole: Lacks the ethenyl and dichlorophenyl groups.

    5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole: Lacks the benzylsulfanyl group.

    2-benzylsulfanyl-5-phenyl-1,3,4-oxadiazole: Lacks the ethenyl and dichlorophenyl groups.

Uniqueness

2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole is unique due to the presence of both the benzylsulfanyl and ethenyl-dichlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-8-6-13(15(19)10-14)7-9-16-20-21-17(22-16)23-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVJKAAQQAWXCT-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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